molecular formula C5H9NO2S B2426087 1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione CAS No. 121444-53-9

1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione

Cat. No.: B2426087
CAS No.: 121444-53-9
M. Wt: 147.19
InChI Key: GDTBUUNKYGQWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione is a complex organic compound characterized by its unique bicyclic structure. This compound contains a nitrogen atom (aza) and a sulfur atom (thia) within its bicyclic framework, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione typically involves multi-step organic reactions. The synthetic routes often start with the formation of the bicyclic core, followed by the introduction of the nitrogen and sulfur atoms. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high purity and yield of the compound.

Chemical Reactions Analysis

1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to alter its bicyclic structure.

    Substitution: The nitrogen and sulfur atoms can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The nitrogen and sulfur atoms in the compound can form bonds with active sites on enzymes, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione can be compared with other similar compounds such as:

    1-Aza-7-thia(VI)bicyclo[3.2.0]hepta-2-ene-7,7-dione: This compound has a similar bicyclic structure but differs in the position of double bonds.

    This compound derivatives: Various derivatives of the compound have been synthesized to explore different chemical and biological properties.

The uniqueness of this compound lies in its specific arrangement of nitrogen and sulfur atoms within the bicyclic framework, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

7λ6-thia-1-azabicyclo[3.2.0]heptane 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-9(8)4-5-2-1-3-6(5)9/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTBUUNKYGQWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CS(=O)(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.